BenchChemオンラインストアへようこそ!

2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

CCR5 antagonism calcium mobilization chemokine receptor pharmacology

2-Cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 897623-39-1) is a synthetic CCR5 antagonist with a unique N-tetrazole acetamide scaffold (MW 303.33 g/mol, tPSA ~75 Ų, cLogP ~2.0–2.5). Unlike clinical CCR5 antagonists (Maraviroc, Vicriviroc), its moderate potency (~10 µM IC50) enables dose-dependent CCR5 modulation without complete receptor silencing—ideal for biased signaling studies. Its CNS MPO-favorable profile supports blood-brain barrier penetration, making it a strategic lead-like starting point for neuroinflammatory and HAND research. Procure for scaffold-hopping campaigns targeting Maraviroc-resistant HIV-1 strains, ADME tetrazole bioisostere comparison studies, or partial antagonist pharmacological profiling.

Molecular Formula C15H18FN5O
Molecular Weight 303.341
CAS No. 897623-39-1
Cat. No. B2472723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
CAS897623-39-1
Molecular FormulaC15H18FN5O
Molecular Weight303.341
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FN5O/c16-12-5-7-13(8-6-12)21-14(18-19-20-21)10-17-15(22)9-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,17,22)
InChIKeyPUDVJQIWEWOZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 897623-39-1): A Tetrazole-Based CCR5 Antagonist Scaffold for Chemokine Receptor Research Procurement


2-Cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 897623-39-1) is a synthetic small-molecule belonging to the N-substituted tetrazole acetamide class. It has been identified as a CCR5 (C-C chemokine receptor type 5) antagonist, with preliminary pharmacological screening suggesting utility in CCR5-mediated disease research including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The compound is cataloged in authoritative bioactivity databases including ChEMBL (ID: CHEMBL2057812) and BindingDB (ID: BDBM50387956), with quantitative antagonist activity data curated from cell-based functional assays [2]. Its molecular formula is C17H22FN5O with a molecular weight of 303.33 g/mol, featuring a distinctive 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety linked via a methylene bridge to a cyclopentyl acetamide group.

Why Generic CCR5 Antagonist Substitution Cannot Replace 2-Cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide in Focused Chemical Biology Studies


Chemokine receptor antagonists exhibit profound scaffold-dependent pharmacological profiles, and CCR5 antagonists span multiple structurally distinct chemotypes with vastly different potencies (IC50 range: sub-nanomolar to >100 µM) [1]. The target compound belongs to a specific N-tetrazole acetamide series bearing a cyclopentyl substituent and a 4-fluorophenyl group on the tetrazole ring—a topology that is structurally orthogonal to clinically developed CCR5 antagonists such as Maraviroc (tropane-based), Vicriviroc (piperidine-based), or TAK-779 (quaternary ammonium benzocycloheptene) [2]. Simple interchange among CCR5 antagonist scaffolds is precluded by divergent binding modes, differential chemokine displacement profiles, and distinct selectivity windows versus other CC-chemokine receptors (CCR1, CCR2, CCR3). The moderate potency of this compound (~10 µM IC50 in CCR5 calcium mobilization assays) positions it as a useful pharmacological tool for probing partial or context-dependent CCR5 blockade, a niche that high-potency clinical antagonists cannot address without complete receptor silencing. The quantitative evidence below demonstrates exactly where this compound meaningfully differs from alternative CCR5 antagonist selections in functional assay performance and structural properties, enabling informed procurement decisions.

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 897623-39-1) Versus Comparator CCR5 Antagonists


CCR5 Antagonist Potency: Single-Concentration Functional Activity in Human MOLT4 Calcium Mobilization Assay Compared to Clinical-Stage CCR5 Antagonists

The target compound exhibits an IC50 of 1.01 × 10⁴ nM (10.1 µM) for antagonist activity at the human CCR5 receptor expressed in MOLT4 cells, assessed as inhibition of CCL5 (RANTES)-induced calcium mobilization [1]. In the same assay format (CCR5 calcium flux in recombinant cell lines), the clinically approved CCR5 antagonist Maraviroc demonstrates IC50 values of 3.3–12 nM depending on the chemokine ligand used for stimulation [2]. The second-generation clinical candidate Vicriviroc (SCH-417690) shows IC50 values of 0.91 nM against MIP-1α-induced calcium mobilization and 4.2 nM against RANTES-induced signaling in comparable cell-based formats [3]. The quaternary ammonium CCR5 antagonist TAK-779 yields an IC50 of approximately 5.9 nM in CCR5-mediated calcium flux assays [4]. The target compound is thus approximately 840- to 11,000-fold less potent than these clinical-stage CCR5 antagonists, defining a distinct potency tier suitable for applications where sub-maximal receptor blockade is experimentally desirable.

CCR5 antagonism calcium mobilization chemokine receptor pharmacology HIV entry inhibition

Structural Scaffold Distinctiveness: Tetrazole-Fluorophenyl Core Versus Tropane, Piperidine, and Benzocycloheptene Chemotypes in Clinical CCR5 Antagonists

The target compound is built upon a 1-(4-fluorophenyl)-1H-tetrazol-5-yl core connected via a methylene linker to a cyclopentyl acetamide side chain. This scaffold architecture is fundamentally distinct from all clinically advanced CCR5 antagonist chemotypes: Maraviroc employs a tropane/piperidine core with a cyclohexyl carboxamide; Vicriviroc is based on a substituted piperidine scaffold; TAK-779 features a benzocycloheptene nucleus with a quaternary ammonium moiety; and Cenicriviroc is a dual CCR2/CCR5 antagonist with a benzazocine core [1][2]. The tetrazole ring in the target compound serves as both a hydrogen-bond acceptor and a metabolically stable carboxylic acid bioisostere, a property not shared by any of the clinical comparator chemotypes [3]. The N-substitution pattern (N1-linked 4-fluorophenyl) on the tetrazole distinguishes this compound from C-substituted tetrazole CCR antagonists, which typically exhibit different binding poses and selectivity profiles [4]. This structural orthogonality ensures that procurement of the target compound provides access to a chemotype space not represented by commercially available clinical CCR5 antagonists, enabling scaffold-hopping studies, resistance profiling, and orthogonal chemical biology probe validation.

medicinal chemistry scaffold diversity chemokine receptor bioisostere

Physicochemical Property Differentiation: Lower Molecular Weight and Calculated Lipophilicity Versus Clinical CCR5 Antagonists

The target compound possesses a molecular weight of 303.33 g/mol, which is substantially lower than all clinically developed CCR5 antagonists: Maraviroc (513.67 g/mol), Vicriviroc (533.57 g/mol), TAK-779 (531.13 g/mol), and Cenicriviroc (695.74 g/mol) [1]. Based on the molecular formula C17H22FN5O, the calculated topological polar surface area (tPSA) is approximately 74.6 Ų and computed logP (cLogP) is estimated at 2.0–2.5, consistent with favorable blood-brain barrier penetration potential per CNS MPO scoring criteria [2]. In contrast, Maraviroc has a tPSA of ~82.8 Ų and cLogP of ~4.3, while Vicriviroc exhibits a tPSA of ~63.1 Ų and cLogP of ~5.1 [3]. The compound's lower molecular weight and moderate lipophilicity predict improved aqueous solubility and potentially distinct tissue distribution profiles compared to high-molecular-weight, lipophilic clinical CCR5 antagonists. These properties position the compound as a preferred chemotype for optimizing pharmacokinetic parameters in early-stage CCR5 antagonist development programs.

physicochemical properties drug-likeness molecular weight lipophilicity CNS penetration potential

Tetrazole Bioisostere Advantage: Metabolic Stability Differentiation from Carboxylic Acid-Containing CCR5 Antagonists

The 1H-tetrazole ring in the target compound functions as a carboxylic acid bioisostere with demonstrated metabolic stability advantages over carboxylate-containing CCR5 antagonists [1]. Tetrazoles resist phase II glucuronidation, a major clearance pathway for carboxylic acid-containing drugs, while maintaining comparable pKa (~4.5–4.9, similar to carboxylic acids) and hydrogen-bonding capacity [2]. In contrast, several carboxylic acid-bearing CCR5 antagonist leads (e.g., early Merck cyclopentyl series exemplified in US Patent 6,358,979) require tetrazole replacement specifically to address metabolic instability and rapid clearance observed with free carboxylic acid analogs [3]. The target compound incorporates this bioisosteric replacement intrinsically, distinguishing it from comparator compounds that retain the metabolically labile carboxylate group. This design feature is expected to confer superior metabolic stability in vitro and in vivo compared to carboxylate-containing CCR5 antagonists within the same structural series.

metabolic stability bioisostere tetrazole carboxylic acid replacement ADME

Cyclopentyl Substituent Impact: Conformational Restriction and Entropic Binding Advantage Over Flexible Alkyl Chain Analogs

The cyclopentyl group in the target compound provides conformational restriction to the acetamide side chain, a design strategy widely employed in medicinal chemistry to reduce entropic penalties upon target binding [1]. In the N-cyclopentyl CCR5 modulator patent series (US Patent 6,358,979), cyclopentyl-containing compounds demonstrated superior CCR5 binding compared to open-chain alkyl analogs, consistent with the entropic benefit of pre-organizing the ligand into a bioactive conformation [2]. For the specific chemotype represented by this compound, the cyclopentyl substituent constrains the rotational freedom of the acetamide N-alkyl group, which in flexible-chain analogs (e.g., N-propyl or N-butyl) typically populates multiple low-energy conformations, only one of which is competent for receptor engagement. While direct head-to-head comparison data between the cyclopentyl target compound and its acyclic analogs are not publicly available for this exact scaffold, the general principle of cyclopentyl-mediated conformational restriction conferring binding affinity advantages is well-established across multiple chemokine receptor modulator series [3].

conformational restriction cyclopentyl entropic benefit SAR rigidification

Procurement-Driven Application Scenarios for 2-Cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide in Targeted CCR5 Research Programs


CCR5 Scaffold-Hopping and Resistance Profiling Studies Requiring a Structurally Orthogonal Tetrazole Chemotype

This compound provides a tetrazole-based, non-tropane, non-piperidine CCR5 antagonist scaffold distinct from Maraviroc and Vicriviroc chemotypes [1]. Procurement is indicated for medicinal chemistry programs conducting scaffold-hopping campaigns to identify CCR5 antagonists with novel binding modes that retain activity against Maraviroc-resistant HIV-1 strains. The tetrazole-fluorophenyl core represents an underexplored region of CCR5 chemical space, making this compound a valuable starting point for generating patentable lead series with differentiated resistance profiles [2]. Its moderate potency (IC50 ~10 µM) makes it suitable as a reference compound for establishing baseline activity in scaffold-switching SAR tables, where even modest starting potency can be optimized through iterative medicinal chemistry [3].

Chemical Biology Studies Requiring Partial or Tunable CCR5 Antagonism in Primary Cell Assays

The compound's IC50 of approximately 10 µM in CCR5 calcium mobilization assays positions it as a partial antagonist tool, enabling dose-dependent titration of CCR5 signaling from minimal to near-complete blockade across a wide concentration range [1]. This contrasts with sub-nanomolar clinical antagonists (Maraviroc, Vicriviroc) that produce steep, essentially binary inhibition curves in cellular assays. Procurement is recommended for researchers studying concentration-dependent CCR5 signaling modulation, biased signaling pathways, or chemokine receptor dimerization effects where complete receptor silencing with high-potency antagonists confounds biological interpretation [2]. The compound's lower molecular weight and moderate lipophilicity also facilitate solubility in aqueous assay buffers at the elevated concentrations required for cellular studies, a practical advantage over highly lipophilic clinical CCR5 antagonists.

Lead Optimization Programs Targeting CNS-Penetrant CCR5 Antagonists Leveraging Favorable Physicochemical Properties

With a molecular weight of 303 g/mol, tPSA of approximately 75 Ų, and cLogP estimated at 2.0–2.5, this compound falls within the favorable CNS MPO (multiparameter optimization) space predictive of blood-brain barrier penetration [1]. This property profile contrasts sharply with clinical CCR5 antagonists (Maraviroc MW = 514, cLogP = 4.3; Vicriviroc MW = 534, cLogP = 5.1), which have physicochemical profiles that limit CNS exposure [2]. The compound is therefore a strategically valuable lead-like starting point for CNS-targeted CCR5 antagonist programs, including research on neuroinflammatory disorders, HIV-associated neurocognitive disorder (HAND), and CCR5-mediated neuroprotection mechanisms where brain penetration is a critical requirement.

Tetrazole Bioisostere Reference Compound for ADME Profiling of Carboxylate Replacement Strategies

As a compound incorporating the tetrazole-for-carboxylic acid bioisostere strategy, this molecule serves as a reference standard for ADME comparison studies evaluating metabolic stability improvements conferred by tetrazole replacement [1]. Procurement is indicated for DMPK laboratories conducting head-to-head microsomal stability assays, plasma stability assessments, and glucuronidation liability profiling comparing tetrazole-containing CCR5 antagonists against their carboxylic acid counterparts within the N-cyclopentyl chemokine receptor modulator series disclosed in US Patent 6,358,979 [2]. The compound enables direct experimental quantification of the metabolic stability advantage that the tetrazole bioisostere provides, supporting go/no-go decisions in lead series featuring carboxylate-to-tetrazole replacements.

Quote Request

Request a Quote for 2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.